molecular formula C17H16Cl2N2O2 B3567816 Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)- CAS No. 61922-27-8

Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)-

Cat. No.: B3567816
CAS No.: 61922-27-8
M. Wt: 351.2 g/mol
InChI Key: AOGWLRPUJNYFBM-UHFFFAOYSA-N
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Description

Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- is a chemical compound with the molecular formula C17H16Cl2N2O2 . It is known for its unique structure, which includes two chlorine atoms and two 4-methylphenyl groups attached to a propanediamide backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- typically involves the reaction of dichloromalonimidoyl chlorides with 4-methylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sodium azide: Used in substitution reactions.

    Hydrazine hydrate: Used in condensation reactions.

    Triphenylphosphine: Used in various organic transformations.

Major Products Formed

  • N,N’-diaryldichloromalonamides
  • Imidic esters
  • Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes
  • 3,5-diarylamino-4-chloropyrazoles

Scientific Research Applications

Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s dichloro and 4-methylphenyl groups play a crucial role in its reactivity and binding affinity. It can form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Propanediamide, 2,2-dichloro-N,N’-bis[4-morpholinyl[(phenylmethyl)amino]methylene]
  • N,N’-diaryldichloromalonamides
  • Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes

Uniqueness

Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- stands out due to its unique combination of dichloro and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-dichloro-N,N'-bis(4-methylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-3-7-13(8-4-11)20-15(22)17(18,19)16(23)21-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWLRPUJNYFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)C)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360290
Record name Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61922-27-8
Record name Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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